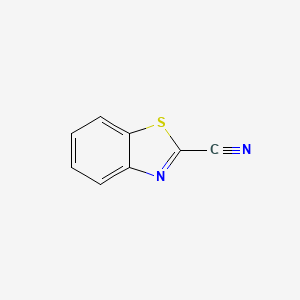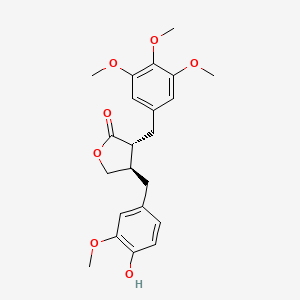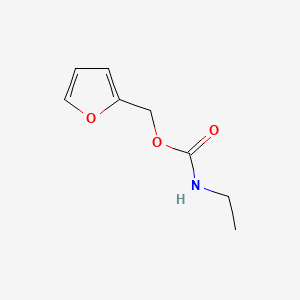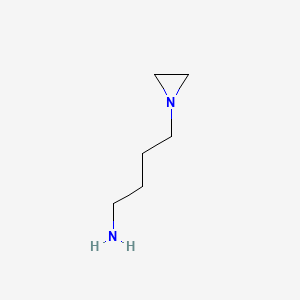
Demissine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demissine is a steroidal glycoalkaloid found in certain species of the Solanum genus, such as wild potatoes. It is a secondary metabolite that serves as a defense compound against herbivores and microorganisms, particularly fungi . This compound is structurally related to other glycoalkaloids like α-solanine and α-chaconine, which are commonly found in cultivated potatoes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of demissine involves the glycosylation of solanidine, a steroidal alkaloid. The glycosylation process typically requires the use of glycosyl donors and catalysts under controlled conditions. For instance, the glycosylation of solanidine with specific sugar moieties can be achieved using glycosyl halides in the presence of silver salts as catalysts .
Industrial Production Methods
Industrial production of this compound is generally not common due to its presence in wild Solanum species. Instead, this compound is usually extracted and purified from these natural sources. The extraction process involves the use of solvents like methanol or ethanol, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Demissine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound, which involves the removal of hydrogen atoms.
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield solanidine and sugar moieties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or enzymatic hydrolysis can be used, with hydrochloric acid or glycosidases as reagents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Dehydrothis compound: Formed through oxidation.
Solanidine: Obtained through hydrolysis.
Glycosylated derivatives: Produced through substitution reactions.
科学研究应用
Demissine has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycoalkaloids.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and microorganisms.
作用机制
Demissine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts neuronal function, leading to neurotoxic effects. Additionally, this compound destabilizes cholesterol-containing membranes, causing gastrointestinal disturbances .
相似化合物的比较
Demissine is similar to other glycoalkaloids such as:
α-Solanine: Found in cultivated potatoes, shares a similar glycosidic structure.
α-Chaconine: Another glycoalkaloid in potatoes, structurally related to this compound.
Solasonine: Found in certain Solanum species, similar in structure and function.
Solamargine: Another glycoalkaloid with comparable biological activities.
What sets this compound apart is its unique glycosylation pattern and its presence in specific wild Solanum species .
属性
分子式 |
C50H83NO20 |
|---|---|
分子量 |
1018.2 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H83NO20/c1-20-5-8-27-21(2)33-28(51(27)15-20)14-26-24-7-6-22-13-23(9-11-49(22,3)25(24)10-12-50(26,33)4)65-46-41(63)38(60)42(32(18-54)68-46)69-48-44(71-47-40(62)37(59)35(57)30(16-52)66-47)43(36(58)31(17-53)67-48)70-45-39(61)34(56)29(55)19-64-45/h20-48,52-63H,5-19H2,1-4H3/t20-,21+,22-,23-,24+,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38+,39+,40+,41+,42-,43-,44+,45-,46+,47-,48-,49-,50-/m0/s1 |
InChI 键 |
KWRYHKRVKRBBBU-RDQTZTQHSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |
手性 SMILES |
C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C |
规范 SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1217380.png)
![2-[[5-[(2-Chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]acetic acid ethyl ester](/img/structure/B1217383.png)
![N-(1,3-benzodioxol-5-yl)-1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1217384.png)
![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)
![4-[[4-ethyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1217386.png)
![7-Formyl-12,14-dimethyl-17-oxo-4-(prop-1-en-2-yl)-11,16,18,19-tetraoxapentacyclo[12.2.2.1~6,9~.0~1,15~.0~10,12~]nonadeca-6,8-dien-2-yl acetate](/img/structure/B1217388.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1217390.png)



